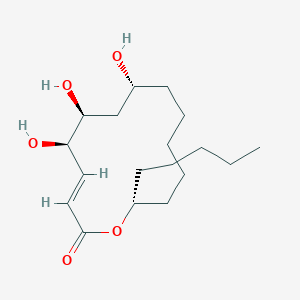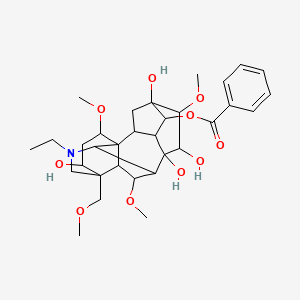![molecular formula C24H31N3O3 B10790303 N-(1-(3-isobutoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790303.png)
N-(1-(3-isobutoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzooxazol-2-yl-[1-(3-isobutoxy-4-methoxy-benzyl)-piperidin-4-yl]-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzooxazol-2-yl-[1-(3-isobutoxy-4-methoxy-benzyl)-piperidin-4-yl]-amine typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved by the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of the benzoxazole core with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isobutoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoxazole ring or the piperidine ring, potentially leading to the formation of dihydrobenzoxazole or piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for halogenation), nitrating agents (for nitration), and sulfonating agents (for sulfonation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde, while substitution reactions can introduce various functional groups onto the benzene ring or piperidine ring .
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Material Science: The compound’s unique structural features make it a potential candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzooxazol-2-yl-[1-(3-isobutoxy-4-methoxy-benzyl)-piperidin-4-yl]-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their medicinal properties.
Benzothiazole Derivatives: These compounds also share a similar structure and have applications in medicinal chemistry and material science.
Uniqueness
Benzooxazol-2-yl-[1-(3-isobutoxy-4-methoxy-benzyl)-piperidin-4-yl]-amine is unique due to its specific functional groups and structural features, which allow for a wide range of chemical modifications and applications. Its combination of a benzoxazole core with a piperidine ring and various substituents makes it a versatile compound for research and development .
Properties
Molecular Formula |
C24H31N3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[1-[[4-methoxy-3-(2-methylpropoxy)phenyl]methyl]piperidin-4-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C24H31N3O3/c1-17(2)16-29-23-14-18(8-9-22(23)28-3)15-27-12-10-19(11-13-27)25-24-26-20-6-4-5-7-21(20)30-24/h4-9,14,17,19H,10-13,15-16H2,1-3H3,(H,25,26) |
InChI Key |
PEEULTQGCKYEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate](/img/structure/B10790225.png)
![[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate](/img/structure/B10790226.png)

![2-[(4R,5S,7R,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790242.png)
![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide](/img/structure/B10790249.png)
![2-(1-(4-Chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B10790252.png)

![N-(1-(4-amino-3,5-diethoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790267.png)

![N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790276.png)
![4-((4-(Benzo[d]oxazol-2-ylamino)piperidin-1-yl)methyl)-2-ethoxyphenol](/img/structure/B10790279.png)
![N-(1-(3-ethoxy-4-methylbenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790285.png)
![N-(1-(3,5-diethoxy-4-fluorobenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10790287.png)
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B10790300.png)
